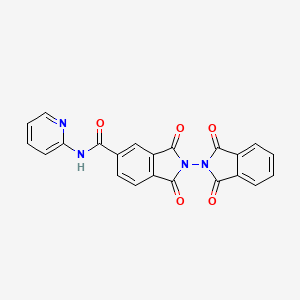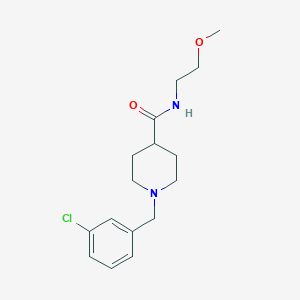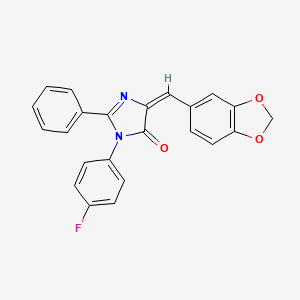![molecular formula C23H21ClN2O3 B5183686 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly known as BAY 43-9006 and is a multi-kinase inhibitor that has been found to be effective against various types of cancers.
作用机制
BAY 43-9006 exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. This compound inhibits the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
BAY 43-9006 has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BAY 43-9006 has also been found to inhibit angiogenesis by reducing the production of pro-angiogenic factors such as VEGF. In addition, BAY 43-9006 has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
实验室实验的优点和局限性
BAY 43-9006 has several advantages for lab experiments. This compound has been extensively studied and has a well-established mechanism of action, making it a valuable tool for researchers studying cancer biology and angiogenesis. BAY 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are some limitations to the use of BAY 43-9006 in lab experiments. This compound has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the use of BAY 43-9006 in animal studies can be challenging due to its poor solubility and bioavailability.
未来方向
There are several future directions for the study of BAY 43-9006. One potential direction is the development of new analogs of BAY 43-9006 that exhibit improved potency and selectivity. Another direction is the investigation of the role of BAY 43-9006 in the tumor microenvironment, including its effects on immune cells and stromal cells. Finally, the use of BAY 43-9006 in combination with other anti-cancer agents is an area of active research, with the goal of improving the efficacy of cancer treatment.
合成方法
The synthesis of BAY 43-9006 involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 3-amino-4-chlorobenzonitrile to form 3-[(4-propoxybenzoyl)amino]-4-chlorobenzonitrile. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide.
科学研究应用
BAY 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. This compound has been found to exhibit anti-tumor activity by inhibiting multiple kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). BAY 43-9006 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
属性
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-14-29-19-12-10-16(11-13-19)22(27)25-17-6-5-7-18(15-17)26-23(28)20-8-3-4-9-21(20)24/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOFVOCEVIEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-{[(4-propoxyphenyl)carbonyl]amino}phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)